

spectroscopic data (UV-Vis, fluorescence) of 16,17-Dihydroxyviolanthrone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 16,17-Dihydroxyviolanthrone

Cat. No.: B089487

[Get Quote](#)

Spectroscopic Profile of 16,17-Dihydroxyviolanthrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,17-Dihydroxyviolanthrone is a polycyclic aromatic hydrocarbon (PAH) belonging to the violanthrone class of dyes. Its extensive π -conjugated system, composed of nine fused benzene rings, imparts distinct chromophoric and fluorophoric properties.^{[1][2]} This technical guide provides a comprehensive overview of the available spectroscopic data for **16,17-Dihydroxyviolanthrone**, focusing on its UV-Visible absorption and fluorescence characteristics. The document details generalized experimental protocols for acquiring such data and presents a logical workflow for spectroscopic analysis. Due to the limited availability of specific quantitative data for **16,17-Dihydroxyviolanthrone** in the public domain, data from closely related violanthrone derivatives are included for comparative purposes.

Physicochemical Properties

Property	Value	Reference
Chemical Formula	$C_{34}H_{16}O_4$	[3]
Molecular Weight	488.49 g/mol	[3]
CAS Number	128-59-6	[3]
Appearance	Green	[4]

UV-Visible Spectroscopic Data

The extended conjugation in **16,17-Dihydroxyviolanthrone** results in strong absorption of light in the visible region of the electromagnetic spectrum.[4] The primary electronic transitions responsible for this absorption are from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[4]

Compound	Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ) ($M^{-1}cm^{-1}$)	Reference
16,17-Dihydroxyviolanthrone	Not Specified	~600	Data Not Available	[4]

Note: While a specific molar absorptivity value for **16,17-Dihydroxyviolanthrone** is not readily available in the literature, its structural analogues exhibit high extinction coefficients, a characteristic feature of such extensive chromophores.

Fluorescence Spectroscopic Data

16,17-Dihydroxyviolanthrone is expected to exhibit fluorescence, a property common to many violanthrone derivatives.[2] Detailed fluorescence data for the parent dihydroxy compound is sparse; however, studies on related 16,17-disubstituted dihydroviolanthrones provide valuable insights into its potential emissive properties. These dihydroquinones are noted to be strong fluorophores.[1]

Compound	Solvent	Excitation λ (nm)	Emission λ (nm)	Quantum Yield (Φ)	Reference
Dihydroquinones of 16,17-disubstituted violanthrones	Not Specified	Data Not Available	560 - 600	0.6 - 1.0	[1]
A 16,17-disubstituted violanthrone derivative (R = <chem>OCOC17H35</chem>)	Not Specified	Data Not Available	Data Not Available	0.2	[1]
Violanthrone (parent compound)	Not Specified	Data Not Available	Data Not Available	0.01	[1]

Note: The high fluorescence quantum yields of the related dihydroquinones suggest that **16,17-Dihydroxyviolanthrone** could be a significant fluorescent molecule, particularly in specific chemical environments or upon reduction.

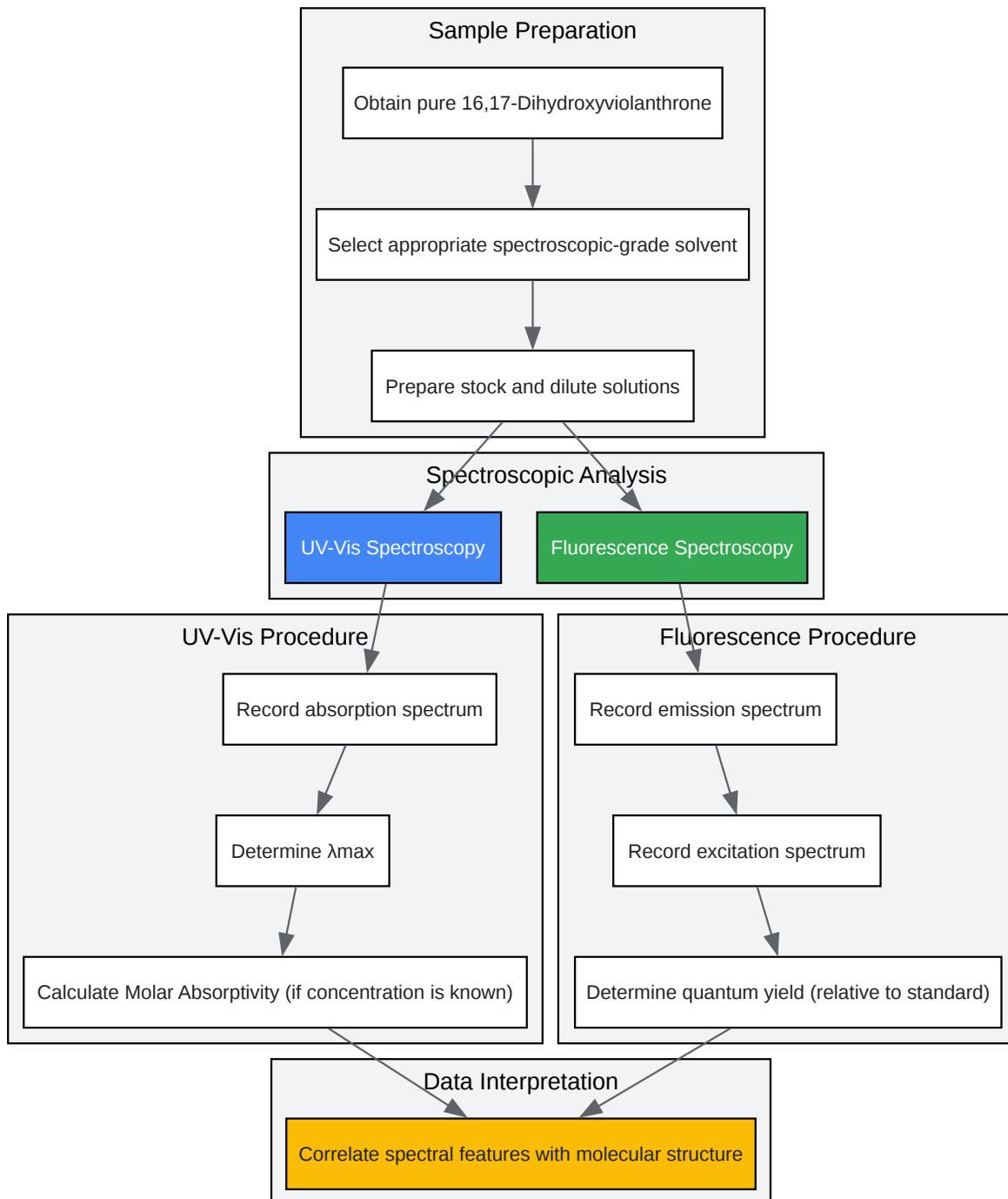
Experimental Protocols

The following are generalized protocols for the acquisition of UV-Vis and fluorescence spectra of **16,17-Dihydroxyviolanthrone**, based on standard practices for polycyclic aromatic hydrocarbons.

UV-Visible Spectroscopy

- Instrumentation: A dual-beam UV-Visible spectrophotometer, such as a Varian Cary 500, is suitable for these measurements.[\[5\]](#)
- Solvent Selection: A high-purity, spectroscopy-grade solvent that does not absorb in the region of interest (typically >400 nm for this class of compounds) should be used. Suitable solvents include dichloromethane, chloroform, and acetonitrile.

- Sample Preparation:
 - Prepare a stock solution of **16,17-Dihydroxyviolanthrone** in the chosen solvent at a concentration of approximately 10^{-3} M.
 - From the stock solution, prepare a series of dilutions in the range of 10^{-5} to 10^{-6} M.
 - Transfer the sample solution to a 1 cm path length quartz cuvette. Use the pure solvent as a reference.
- Data Acquisition:
 - Record the absorption spectrum over a wavelength range of at least 300-800 nm.
 - Ensure that the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units) to ensure adherence to the Beer-Lambert law.


Fluorescence Spectroscopy

- Instrumentation: A spectrofluorometer, such as a Varian Cary Eclipse, equipped with a xenon lamp source and double monochromators for both excitation and emission is recommended.
[\[5\]](#)
- Solvent Selection: Use a spectroscopy-grade solvent with minimal fluorescence background. The same solvents as for UV-Vis spectroscopy are generally suitable.
- Sample Preparation:
 - Prepare a dilute solution of **16,17-Dihydroxyviolanthrone** (typically 10^{-6} M) in the chosen solvent to minimize inner-filter effects and self-quenching. The absorbance of the solution at the excitation wavelength should be kept below 0.1.
 - Transfer the solution to a 1 cm path length quartz fluorescence cuvette.
- Data Acquisition:
 - Emission Spectrum: Excite the sample at its absorption maximum ($\lambda_{\text{max}} \approx 600$ nm) and scan the emission over a longer wavelength range (e.g., 610-800 nm).

- Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation monochromator over a shorter wavelength range (e.g., 400-650 nm).
- Quantum Yield Determination: The quantum yield can be determined relative to a well-characterized standard with a known quantum yield in the same emission range (e.g., Rhodamine 101).[6][7] This involves comparing the integrated fluorescence intensity of the sample to that of the standard under identical experimental conditions (absorbance, excitation wavelength, and instrument settings).[7]

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of **16,17-Dihydroxyviolanthrone**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Properties of 16,17-disubstituted dihydroviolanthrones formed by reaction of violanthrones with photogenerated radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 16,17-Dihydroxyviolanthrone | 128-59-6 [smolecule.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 16,17-Dihydroxyviolanthrone (CAS 128-59-6) - Research Grade [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Spectrum [Rhodamine 101] | AAT Bioquest [aatbio.com]
- 7. chem.uci.edu [chem.uci.edu]
- To cite this document: BenchChem. [spectroscopic data (UV-Vis, fluorescence) of 16,17-Dihydroxyviolanthrone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089487#spectroscopic-data-uv-vis-fluorescence-of-16-17-dihydroxyviolanthrone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com